molecular formula C12H19NO B3058746 1-(4-Butoxyphenyl)ethanamine CAS No. 91553-11-6

1-(4-Butoxyphenyl)ethanamine

Cat. No.: B3058746
CAS No.: 91553-11-6
M. Wt: 193.28 g/mol
InChI Key: ANOJLHQGMTVKNE-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)ethanamine is a chemical compound with the molecular formula C12H19NO . It has an average mass of 193.285 Da and a monoisotopic mass of 193.146667 Da .

Scientific Research Applications

Synthesis and Characterization

1-(4-Butoxyphenyl)ethanamine serves as a precursor in the synthesis of a range of chemical compounds with potential applications in medicinal chemistry. For example, it has been utilized in the synthesis and characterization of chalcones possessing N-substituted ethanamine, which were examined for their antiamoebic activity against Entamoeba histolytica. Some of these synthesized compounds demonstrated better activity than the standard drug metronidazole, highlighting their potential medicinal value (Zaidi et al., 2015).

Antioxidant Activities

The compound has also found use in the development of new trisubstituted triazoles with notable antioxidant activities. These triazoles were synthesized through a reaction involving this compound and tested for their ability to act as antioxidants. Some of the compounds exhibited significant antioxidant activity, indicating their potential for use in combating oxidative stress-related disorders (Sancak et al., 2012).

Analytical Characterization

In analytical chemistry, derivatives of this compound have been identified and characterized in various psychoactive substances. For example, research has been conducted on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, where the compound's derivatives were identified in blotter papers seized from the drug market. Such studies are crucial for understanding the properties and effects of new psychoactive substances (Zuba & Sekuła, 2013).

Photopolymerization

In the field of materials science, this compound derivatives have been explored for their potential in photopolymerization processes. A study introduced a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from this compound, as a photoiniferter. This compound demonstrated the ability to decompose under UV irradiation to generate radicals, showing promise for applications in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

Properties

IUPAC Name

1-(4-butoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOJLHQGMTVKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20919660
Record name 1-(4-Butoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91553-11-6
Record name Benzylamine, p-butoxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091553116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Butoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20919660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-butoxyphenyl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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